molecular formula C15H17BrN4O4 B2544450 (5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021073-63-1

(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2544450
CAS RN: 1021073-63-1
M. Wt: 397.229
InChI Key: GCJXPZQUNDXOQJ-UHFFFAOYSA-N
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Description

The compound “(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a bromofuran moiety, a dimethoxypyrimidine moiety, and a piperazine moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual moieties (bromofuran, dimethoxypyrimidine, and piperazine), followed by their coupling. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The bromofuran and dimethoxypyrimidine moieties are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated heterocycle, which could impart flexibility to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The bromine atom in the bromofuran moiety could potentially be reactive, participating in substitution reactions. The piperazine ring could also undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial and Anticancer Potentials

Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives have been synthesized, demonstrating significant antibacterial activity against human pathogenic bacteria. These findings indicate the compound's relevance in developing new antimicrobial agents, potentially addressing antibiotic resistance challenges (Nagaraj et al., 2018).

Enzyme Inhibition and Alzheimer's Disease

The compound is part of a study focusing on enzyme inhibition, where new series of derivatives are synthesized, targeting enzyme inhibitory activities with potential implications for Alzheimer's disease treatment. These compounds are evaluated for their acetyl- and butyrylcholinesterase inhibitory activities, suggesting their utility in managing Alzheimer's disease symptoms and progression (Hassan et al., 2018).

Antiprotozoal Agents

Research on 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt highlights the compound's potential as an antiprotozoal agent. This compound has been synthesized and evaluated for its DNA affinities and in vitro and in vivo activities against protozoal infections, presenting a promising avenue for developing new treatments for protozoal diseases (Ismail et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure .

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O4/c1-22-13-9-12(17-15(18-13)23-2)19-5-7-20(8-6-19)14(21)10-3-4-11(16)24-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJXPZQUNDXOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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